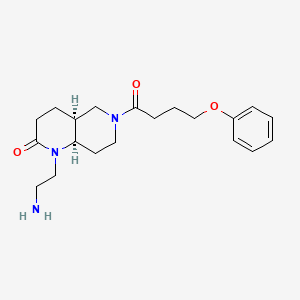![molecular formula C22H24Cl2N2O2 B5385500 1-[4-[(2-chlorophenyl)methoxy]-3-ethoxyphenyl]-N-(pyridin-3-ylmethyl)methanamine;hydrochloride](/img/structure/B5385500.png)
1-[4-[(2-chlorophenyl)methoxy]-3-ethoxyphenyl]-N-(pyridin-3-ylmethyl)methanamine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-[(2-chlorophenyl)methoxy]-3-ethoxyphenyl]-N-(pyridin-3-ylmethyl)methanamine;hydrochloride is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of aromatic rings, ether linkages, and a pyridine moiety, making it a versatile candidate for research in medicinal chemistry, pharmacology, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-[(2-chlorophenyl)methoxy]-3-ethoxyphenyl]-N-(pyridin-3-ylmethyl)methanamine;hydrochloride typically involves multi-step organic reactions. The process begins with the preparation of the core aromatic structure, followed by the introduction of the chlorophenyl and ethoxy groups through nucleophilic substitution reactions. The final step involves the formation of the methanamine linkage and the addition of the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[4-[(2-chlorophenyl)methoxy]-3-ethoxyphenyl]-N-(pyridin-3-ylmethyl)methanamine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify its existing structure.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as alkyl or halogen substituents.
Scientific Research Applications
1-[4-[(2-chlorophenyl)methoxy]-3-ethoxyphenyl]-N-(pyridin-3-ylmethyl)methanamine;hydrochloride has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a candidate for studying enzyme inhibition and receptor binding.
Industry: Used in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 1-[4-[(2-chlorophenyl)methoxy]-3-ethoxyphenyl]-N-(pyridin-3-ylmethyl)methanamine;hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound’s aromatic rings and ether linkages allow it to bind to specific sites on these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
1-[4-(4-Methylphenoxy)phenyl]methanamine hydrochloride: Similar structure with a methyl group instead of a chlorophenyl group.
Indole derivatives: Share aromatic ring structures and have diverse biological activities.
Pyrrolidine derivatives: Contain nitrogen heterocycles and are used in drug discovery.
Uniqueness
1-[4-[(2-chlorophenyl)methoxy]-3-ethoxyphenyl]-N-(pyridin-3-ylmethyl)methanamine;hydrochloride is unique due to its combination of chlorophenyl, ethoxy, and pyridine moieties, which confer specific chemical and biological properties not found in other similar compounds. This uniqueness makes it a valuable candidate for research and development in various scientific fields.
Properties
IUPAC Name |
1-[4-[(2-chlorophenyl)methoxy]-3-ethoxyphenyl]-N-(pyridin-3-ylmethyl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN2O2.ClH/c1-2-26-22-12-17(13-25-15-18-6-5-11-24-14-18)9-10-21(22)27-16-19-7-3-4-8-20(19)23;/h3-12,14,25H,2,13,15-16H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISDVORJGMBOSIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CNCC2=CN=CC=C2)OCC3=CC=CC=C3Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(1Z)-1-{[5-(4-Chlorophenyl)furan-2-YL]methylidene}-2-{6-methyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}hydrazine](/img/structure/B5385427.png)
![3-[(5E)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(3-morpholin-4-ylpropyl)propanamide](/img/structure/B5385431.png)
![N-{[2-(1H-benzimidazol-1-yl)pyridin-3-yl]methyl}-4-methyl-1H-imidazole-5-carboxamide](/img/structure/B5385441.png)
![methyl (Z)-3-(4-methoxyphenyl)-2-[(4-methylbenzoyl)amino]prop-2-enoate](/img/structure/B5385448.png)
![5-methoxy-2-[3-(2-methoxyphenyl)acryloyl]phenyl 4-bromobenzoate](/img/structure/B5385449.png)
![(5Z)-3-ETHYL-5-{[4-(PROP-2-YN-1-YLOXY)PHENYL]METHYLIDENE}-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE](/img/structure/B5385457.png)
![2-[2-(2,4-dichlorophenyl)vinyl]-3-methyl-4(3H)-quinazolinone](/img/structure/B5385463.png)

![2-(3,4-dimethoxyphenyl)-N-[(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl]-N-methylethanamine](/img/structure/B5385480.png)
![N-[(E)-1-(3-nitrophenyl)-3-oxo-3-(2-phenylethylamino)prop-1-en-2-yl]furan-2-carboxamide](/img/structure/B5385486.png)
![2-(4-chlorophenyl)-4-[3-(4-methyl-1H-pyrazol-1-yl)propanoyl]morpholine](/img/structure/B5385494.png)
![8-chloro-3-methylsulfanyl-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B5385498.png)
![N-{1-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}isonicotinamide](/img/structure/B5385504.png)
![2-{[2,4-bis(dimethylamino)-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]carbonyl}-6-methylphenol](/img/structure/B5385517.png)
